Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Description
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (C₈H₈BrNO₃; MW 246.06) is a brominated pyridine derivative with a methyl group at position 3 and a carboxylate ester at position 2 . It is a colorless to pale yellow liquid soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Key physical properties include a density of ~1.624 g/cm³, melting point of 186–188°C, and a predicted boiling point of 372.7°C . The compound is primarily used as an intermediate in pharmaceuticals and agrochemicals, particularly for synthesizing bioactive molecules like anticancer agents and antimicrobials . Due to its brominated structure, handling requires strict safety protocols to mitigate toxicity risks .
Properties
IUPAC Name |
methyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-3-5(9)7(11)10-6(4)8(12)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWMVXMGAPPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the bromination of 3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often involving the formation of additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of hydroxylated pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives with additional functional groups.
Scientific Research Applications
Pharmaceutical Development
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has been investigated for its potential therapeutic applications. Dihydropyridine derivatives are often explored for their role as calcium channel blockers, which are crucial in treating cardiovascular diseases such as hypertension and angina. The unique structural features of this compound may enhance its efficacy and selectivity in targeting calcium channels.
Antimicrobial Activity
Research has indicated that certain dihydropyridine derivatives possess antimicrobial properties. The introduction of halogen atoms, such as bromine in this compound, can enhance biological activity against various bacterial strains. Studies have shown that modifications in the dihydropyridine structure can lead to increased potency against resistant bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
Synthesis of Novel Compounds
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations allows chemists to create novel compounds with tailored pharmacological profiles. For instance, it can be utilized to synthesize more complex heterocyclic structures through reactions such as cyclization or functional group transformations.
Role in Organic Synthesis
This compound is also valuable in organic synthesis as a building block for constructing more complex organic molecules. Its reactivity can be exploited in various synthetic pathways, including nucleophilic substitutions and condensation reactions, which are fundamental techniques in organic chemistry.
Case Study 1: Antihypertensive Activity
In a study published by Kappe et al., dihydropyridine derivatives were evaluated for their antihypertensive effects. This compound was included as part of a series aimed at optimizing calcium channel blocking activity. The results indicated that modifications at the bromine and methyl positions significantly influenced biological activity, leading to promising candidates for further development .
Case Study 2: Antimicrobial Efficacy
A research article highlighted the antimicrobial properties of various dihydropyridine derivatives, including this compound. The compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s reactivity and applications are influenced by its substituent positions. Below is a comparative analysis of structurally related pyridine derivatives:
Table 1: Comparison of Key Compounds
Impact of Substituent Positioning
- In contrast, the 2-methyl isomer (CAS 1334499-25-0) may exhibit different hydrogen-bonding patterns, affecting crystallization behavior .
- Ester Group : Ethyl esters (e.g., CAS 1849594-85-9) generally enhance lipophilicity, which could improve membrane permeability in drug candidates but may also alter metabolic stability .
Biological Activity
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1006365-26-9) is a compound within the class of 1,4-dihydropyridines (1,4-DHPs), which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol. Its structure features a bromine atom at the 5-position and a methyl group at the 3-position on the pyridine ring, contributing to its unique chemical properties and reactivity.
Anticoagulant Properties
Research indicates that derivatives of 1,4-DHPs, including this compound, exhibit anticoagulant activity. These compounds have been shown to prevent blood clot formation, making them potential candidates for therapeutic applications in cardiovascular diseases.
Antitumor Activity
Studies have highlighted the antitumor potential of dihydropyridine derivatives. This compound may act as an effective agent against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antibacterial and Antiviral Activity
Preliminary investigations suggest that this compound may possess antibacterial and antiviral properties. Similar compounds in the dihydropyridine class have demonstrated efficacy against bacterial strains and viral infections such as HIV .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Calcium Channel Blockade : Like other 1,4-DHPs, this compound may function as an L-type calcium channel blocker. This mechanism is particularly relevant for its cardiovascular effects .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to tumor growth and inflammation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | C7H6BrNO3 | 0.82 |
| Methyl 6-bromo-1H-indole-2-carboxylate | C9H8BrNO2 | 0.70 |
| Methyl 5-bromo-picolinate | C7H7BrNO2 | 0.70 |
| Methyl 3-Bromopyrrole-2-carboxylate | C7H8BrNO2 | 0.70 |
This table illustrates that while there are structurally similar compounds, this compound stands out due to its specific arrangement and additional methyl group at the 3-position.
Case Studies and Research Findings
Several studies have investigated the biological activity of methyl 5-bromo derivatives:
- Anticancer Research : A study demonstrated that dihydropyridine derivatives could significantly inhibit cancer cell growth in vitro. The mechanism was linked to apoptosis induction through caspase activation .
- Antimicrobial Studies : Research indicated that certain derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate?
Methodological Answer: The synthesis of this compound can be approached via functionalization of a dihydropyridine scaffold. A common strategy involves bromination of a preformed pyridone intermediate. For example, nitration of a methyl-substituted pyridone derivative using concentrated sulfuric and nitric acids at controlled temperatures (50°C for 7 hours) has been reported for analogous compounds, yielding nitro-substituted products . While direct bromination conditions are not explicitly detailed in the evidence, bromo-substituted analogs (e.g., 5-bromo-3-methyl derivatives) are synthesized via regioselective halogenation under acidic or catalytic conditions. Post-functionalization, esterification with methanol in the presence of HCl (e.g., HCl/dioxane at 20°C for 48 hours) can yield the methyl ester . Optimization should focus on reaction stoichiometry, solvent selection (e.g., 1,4-dioxane for esterification), and purification via column chromatography or recrystallization.
Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure and tautomeric state of this compound?
Methodological Answer:
- 1H NMR : The dihydropyridine ring exhibits characteristic signals for the NH proton (δ ~10–12 ppm, broad) and olefinic protons (δ ~5–7 ppm). The methyl ester group typically appears as a singlet at δ ~3.8–3.9 ppm. The bromine substituent deshields adjacent protons, causing splitting patterns (e.g., J = 7–9 Hz for vicinal coupling) .
- 13C NMR : Key signals include the carbonyl carbons (δ ~160–165 ppm for the ester and δ ~170–175 ppm for the lactam), aromatic carbons (δ ~100–140 ppm), and the methyl groups (δ ~15–25 ppm) .
- IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹; lactam: ~1650 cm⁻¹) and N-H (~3100–3300 cm⁻¹) confirm tautomeric equilibrium between keto and enol forms. Tautomerism can be further resolved using variable-temperature NMR or deuterium exchange experiments .
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?
Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or aqueous methanol/ethanol mixtures is effective. For brominated dihydropyridines, crystal growth is often achieved by vapor diffusion or cooling a saturated solution. The compound’s orthorhombic or monoclinic symmetry (space groups P212121 or P21/c) suggests a preference for hydrogen-bonded networks involving the lactam NH and ester carbonyl groups. Adding co-solvents like dioxane may enhance crystal quality. Use SHELXL for refinement and ORTEP-3 for visualization to resolve packing motifs .
Advanced Research Questions
Q. How can tautomerism in the dihydropyridine ring be resolved during spectroscopic analysis?
Methodological Answer: Tautomeric equilibrium between the 6-oxo (lactam) and 6-hydroxy (enol) forms can complicate spectral interpretation. Strategies include:
- Deuterium Exchange : Adding D2O to the NMR sample to observe exchangeable NH/OH protons.
- VT-NMR : Conducting variable-temperature NMR to monitor shifts in tautomeric populations (e.g., coalescence of signals at elevated temperatures).
- X-ray Crystallography : Definitive assignment via solid-state structure determination, which locks the tautomeric form. For example, the lactam form is stabilized in crystals by intramolecular hydrogen bonds .
Q. How should crystallographic disorder be addressed during refinement of this compound?
Methodological Answer: Disorder in the bromine or methyl substituents can arise due to rotational flexibility. In SHELXL:
- Use the PART and SUMP commands to model partial occupancy.
- Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths and angles.
- Validate with difference Fourier maps (e.g., PLATON checks for missed symmetry or twinning). For high-resolution data (d-spacing < 0.8 Å), anisotropic displacement parameters (ADPs) improve model accuracy .
Q. What analytical frameworks are used to study hydrogen-bonding networks in crystals of this compound?
Methodological Answer: Graph set analysis (GSA) is the gold standard for categorizing hydrogen-bond patterns. For example:
- N–H···O Interactions : The lactam NH donates to ester carbonyls, forming R₂²(8) motifs.
- C–H···O Contacts : Weaker interactions between methyl groups and oxygen atoms contribute to 3D packing.
- Br···O Halogen Bonds : Bromine may engage in type-II interactions with carbonyl oxygen, influencing crystal stability.
Tools like Mercury or CrystalExplorer visualize these networks, while PLATON calculates geometric parameters (D–H···A angles, donor-acceptor distances) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
